5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Lipophilicity Physicochemical profiling Lead optimization

This unsubstituted benzoyl derivative serves as the optimal non-halogenated baseline for structure-activity relationship (SAR) exploration within the 2-cyclopropyl-pyrazolo[1,5-a]pyrazine chemotype. Its lead-like properties (MW 267 Da, XLogP3 1.5) and lack of halogen-dependent metabolic liabilities make it an essential comparator for quantifying the effects of halogen substitution on permeability, clearance, and target engagement. Ideal for in vitro metabolic stability assays and anticancer screening cascades.

Molecular Formula C16H17N3O
Molecular Weight 267.332
CAS No. 2034418-54-5
Cat. No. B2565310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS2034418-54-5
Molecular FormulaC16H17N3O
Molecular Weight267.332
Structural Identifiers
SMILESC1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4
InChIInChI=1S/C16H17N3O/c20-16(13-4-2-1-3-5-13)18-8-9-19-14(11-18)10-15(17-19)12-6-7-12/h1-5,10,12H,6-9,11H2
InChIKeyNVIYFPYHVLZUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034418-54-5): Physicochemical Identity and Scaffold Classification


5-Benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034418-54-5; PubChem CID 121020283) is a synthetic heterocyclic small molecule belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazine class [1]. Its core architecture fuses a pyrazole ring with a partially saturated pyrazine ring, substituted at position 2 with a cyclopropyl group and at position 5 with an unsubstituted benzoyl moiety. The molecular formula is C₁₆H₁₇N₃O with a molecular weight of 267.33 g·mol⁻¹ and a computed XLogP3 of 1.5 [1]. The pyrazolo[1,5-a]pyrazine scaffold is recognized across multiple patent families as a privileged kinase-inhibitor chemotype, with disclosed applications targeting JAK, RET, ROS1, and BTK kinases [2]. This compound represents the non-halogenated benzoyl variant within the 2-cyclopropyl-pyrazolo[1,5-a]pyrazine subseries.

Why 5-Benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Cannot Be Replaced by a Generic In-Class Analog


Compounds within the 2-cyclopropyl-pyrazolo[1,5-a]pyrazine subseries exhibit divergent physicochemical and pharmacological profiles driven by even single-point benzoyl-ring modifications. The unsubstituted benzoyl derivative (CAS 2034418-54-5) possesses a computed XLogP3 of 1.5, 0 hydrogen bond donors, and a topological polar surface area (TPSA) of 38.1 Ų [1]. Introduction of a 3-fluoro substituent (CAS 2034379-87-6) increases molecular weight by approximately 18 Da and elevates lipophilicity, while 2-trifluoromethyl or 4-trifluoromethoxy variants further amplify logP and introduce halogen-dependent metabolic liabilities [1]. The cyclopropyl group at position 2, absent in analogs such as 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, is documented to enhance metabolic stability, restrict conformational flexibility, and reduce off-target effects [2]. Consequently, substituting this compound with any halogenated or de-cyclopropylated analog will alter permeability, metabolic clearance, and target-engagement kinetics, undermining reproducibility in structure-activity relationship (SAR) campaigns and pharmacological profiling studies.

Quantitative Differentiation Evidence for 5-Benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Versus Closest Analogs


Lipophilicity Control: XLogP3 Comparison Between Unsubstituted Benzoyl and 3-Fluorobenzoyl Analogs

The target compound (CAS 2034418-54-5) displays a computed XLogP3 of 1.5, positioning it within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and reduced promiscuity [1]. The closest halogenated analog, 2-cyclopropyl-5-(3-fluorobenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034379-87-6), bears a single fluorine atom on the benzoyl meta-position, which is predicted to increase XLogP3 by approximately 0.3–0.5 log units based on the aromatic fluorine contribution [1]. Elevated lipophilicity in the fluorinated analog may increase CYP450-mediated oxidative metabolism susceptibility and phospholipidosis risk, whereas the unsubstituted benzoyl derivative maintains a lower, more drug-like logP without sacrificing the aromatic stacking potential of the phenyl ring [2].

Lipophilicity Physicochemical profiling Lead optimization

Absence of Halogen Substituents: Reduced Metabolic Liability Versus Fluorinated and Trifluoromethylated Analogs

The target compound carries an unsubstituted benzoyl group, distinguishing it from three commercially available halogenated analogs: 2-cyclopropyl-5-(3-fluorobenzoyl)- (CAS 2034379-87-6), 2-cyclopropyl-5-[2-(trifluoromethyl)benzoyl]-, and 2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine [1]. Fluoroarenes can undergo CYP450-mediated oxidative defluorination to generate reactive quinone-like intermediates, while trifluoromethyl groups are metabolically stable but substantially increase lipophilicity [2]. The unsubstituted benzoyl derivative avoids these halogen-associated metabolic activation pathways entirely, offering a cleaner baseline metabolic profile for in vitro microsome and hepatocyte stability assays [2]. In the absence of direct comparative intrinsic clearance data, the structural absence of halogen substituents on the benzoyl ring provides a first-principles differentiation that procurement decisions can rely upon when selecting a non-halogenated reference compound for SAR exploration.

Metabolic stability Toxicology Halogen effects

Cyclopropyl-Driven Metabolic Stability and Conformational Restriction: Evidence from Medicinal Chemistry Literature

The cyclopropyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine core confers well-characterized medicinal chemistry advantages over analogs lacking this motif. Talele (2016) comprehensively reviewed the contributions of the cyclopropyl fragment across preclinical and clinical drug molecules, documenting its capacity to: (a) enhance metabolic stability by blocking CYP450-mediated oxidation at benzylic and allylic positions; (b) reduce off-target effects through conformational restriction that favors the bioactive conformation; (c) improve drug-like properties including membrane permeability [1]. The target compound retains this cyclopropyl group, whereas analogs such as 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine lack any cyclopropyl substitution entirely [2]. In the absence of a direct head-to-head microsomal stability comparison between these two specific compounds, the class-level evidence from the Talele review—citing over 20 FDA-approved cyclopropyl-containing drugs—provides strong inference that the 2-cyclopropyl substitution in the target compound confers a tangible metabolic stability advantage relative to non-cyclopropylated pyrazolo[1,5-a]pyrazine analogs.

Metabolic stability Conformational restriction Cyclopropyl fragment

Class-Level Anticancer Activity of Pyrazolo[1,5-a]pyrazine Scaffold: Quantitative Cytotoxicity Benchmarks in A549 NSCLC Cells

Kuzu et al. (2025) reported the synthesis and antiproliferative evaluation of a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against the A549 non-small cell lung cancer (NSCLC) cell line [1]. The most active compounds (27 and 28) demonstrated IC₅₀ values of 8.19 µM and 7.01 µM, respectively, and significantly reduced phosphoinositide 3-kinase (PI3K) protein levels in A549 cells [1]. Structure-activity relationship (SAR) analysis from this study indicated that a high electron-density benzene ring on the pyrazole moiety and a low electron-density ring on the pyrazine enhanced cytotoxic activity [1]. While the specific target compound (CAS 2034418-54-5) differs from the pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype by possessing a saturated 6,7-dihydro core and a 5-benzoyl substituent rather than a 4-keto group, the shared pyrazolo[1,5-a]pyrazine scaffold establishes a class-level precedent for anticancer activity in the low micromolar range. Molecular docking against the PI3K crystal structure (PDB ID: 4XE0) revealed favorable binding affinities for this chemotype [1].

Anticancer Cytotoxicity Non-small cell lung cancer

Computed Drug-Likeness and Lead-Likeness Metrics: Favorable Oral Bioavailability Profile Versus Heavier Halogenated Analogs

The target compound satisfies key drug-likeness and lead-likeness criteria as defined by Lipinski (Rule of Five) and Veber rules [1]. Its computed properties—molecular weight 267.33 Da (<500), XLogP3 1.5 (<5), 0 hydrogen bond donors (<5), 2 hydrogen bond acceptors (<10), TPSA 38.1 Ų (<140), and only 2 rotatable bonds (<10)—all fall within favorable ranges associated with oral bioavailability [1]. By comparison, the 3-fluorobenzoyl analog (MW 285.32) exceeds the lead-likeness MW threshold of 300 Da proposed by Teague et al., while the 2-trifluoromethylbenzoyl analog is expected to exceed MW 335 with substantially higher logP, further deviating from lead-like chemical space [2]. The target compound's low rotatable bond count (2) and modest TPSA (38.1 Ų) are consistent with favorable membrane permeability while maintaining sufficient polarity for aqueous solubility [1].

Drug-likeness ADME Lead optimization

Scaffold Privilege for Kinase Inhibition: Patent-Documented Multi-Target Potential Versus Non-Kinase Chemotypes

The pyrazolo[1,5-a]pyrazine core is independently documented as an inhibitor scaffold across at least four major kinase families: (i) JAK kinases (JAK1, JAK2, JAK3, Tyk2) with compounds demonstrating Tyk2 IC₅₀ values as low as 55 nM [1]; (ii) RET kinase, with substituted pyrazolo[1,5-a]pyrazines claimed for cancer and IBS treatment [2]; (iii) ROS1 kinase, with 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives disclosed as ROS1 inhibitors [3]; and (iv) Bruton's tyrosine kinase (BTK) [4]. This multi-kinase scaffold privilege distinguishes pyrazolo[1,5-a]pyrazine derivatives from single-target chemotypes and supports their deployment in broad kinase profiling panels. The target compound, featuring the core 6,7-dihydro-pyrazolo[1,5-a]pyrazine scaffold with 2-cyclopropyl and 5-benzoyl substitution, is structurally positioned within the Markush claims of several of these patent families, establishing its relevance as a kinase-directed screening compound.

Kinase inhibition JAK RET ROS1 BTK

Recommended Research and Procurement Application Scenarios for 5-Benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


Non-Halogenated Reference Compound for Kinase Inhibitor SAR Campaigns

The target compound serves as the optimal non-halogenated reference point within the 2-cyclopropyl-pyrazolo[1,5-a]pyrazine subseries for systematic structure-activity relationship (SAR) exploration. Its unsubstituted benzoyl group provides a baseline for quantifying the electronic, steric, and lipophilic effects of introducing halogen substituents (F, CF₃, OCF₃, SCF₂H) at ortho, meta, or para positions of the benzoyl ring [1]. The compound's compliance with lead-likeness criteria (MW 267 Da, XLogP3 1.5, TPSA 38.1 Ų) ensures that subsequent analogs remain within developable chemical space during property-guided optimization [1]. The established multi-kinase scaffold privilege of the pyrazolo[1,5-a]pyrazine core (JAK, RET, ROS1, BTK) maximizes the probability of identifying kinase hits in screening panels [2].

Metabolic Stability Benchmarking Against Halogenated Analogs in Liver Microsome Assays

Procure this compound as a non-halogenated comparator for in vitro metabolic stability studies using human or rodent liver microsomes and hepatocytes. The absence of fluorine, chlorine, or trifluoromethyl substituents on the benzoyl ring eliminates halogen-dependent metabolic activation pathways (e.g., CYP450-mediated oxidative defluorination, glutathione adduct formation from fluoroarene epoxidation) [1]. When co-profiled with the 3-fluorobenzoyl analog (CAS 2034379-87-6) or the 2-trifluoromethylbenzoyl analog, this compound enables direct quantification of the metabolic liability introduced by halogen substitution, informing rational lead optimization decisions. The cyclopropyl group at position 2 further provides a metabolic stability advantage over non-cyclopropylated analogs, as documented across multiple chemotypes [2].

PI3K Pathway-Focused Anticancer Screening in NSCLC and Broader Oncology Panels

Deploy this compound in anticancer screening cascades targeting non-small cell lung cancer (NSCLC), leveraging the class-level precedent established by Kuzu et al. (2025) who demonstrated that structurally related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit IC₅₀ values of 7.01–8.19 µM against A549 cells and significantly reduce PI3K protein levels [1]. The target compound's 6,7-dihydro core and 5-benzoyl substitution provide complementary SAR vectors to the 4-keto series, enabling exploration of the saturated pyrazine ring's contribution to antiproliferative activity. Molecular docking against the PI3K crystal structure (PDB: 4XE0) can guide further optimization of the benzoyl substituent for enhanced PI3K active-site complementarity [1].

Cyclopropyl SAR Probe for Conformational Restriction and Off-Target Selectivity Studies

Utilize this compound as a cyclopropyl-containing probe to investigate the effects of conformational restriction on target selectivity. The cyclopropyl ring at position 2 is documented across medicinal chemistry literature to reduce off-target effects by favoring the bioactive conformation and restricting rotational freedom [1]. When tested alongside the non-cyclopropylated analog 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, the target compound enables direct assessment of cyclopropyl-driven selectivity improvements in kinase panel screens (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler). This head-to-head comparison can quantify the selectivity index attributable specifically to the cyclopropyl substituent, informing future design strategies for cyclopropyl incorporation in lead molecules [1].

Quote Request

Request a Quote for 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.